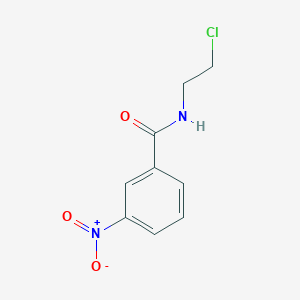
(S)-3-(Piperidin-3-YI)propanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Piperidin-3-YI)propanoic acid hydrochloride is a chiral compound with a piperidine ring attached to a propanoic acid moiety. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Piperidin-3-YI)propanoic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, such as esterification followed by hydrolysis.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (S)-3-(Piperidin-3-YI)propanoic acid hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may involve automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
(S)-3-(Piperidin-3-YI)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
(S)-3-(Piperidin-3-YI)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-3-(Piperidin-3-YI)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-3-(Piperidin-3-YI)propanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
3-(Piperidin-3-YI)propanoic acid: The non-chiral version without the hydrochloride salt.
N-Methyl-3-(Piperidin-3-YI)propanoic acid: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
(S)-3-(Piperidin-3-YI)propanoic acid hydrochloride is unique due to its chiral nature and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The specific stereochemistry of the compound can also affect its biological activity and interactions with molecular targets.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
3-[(3S)-piperidin-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H/t7-;/m0./s1 |
InChIキー |
SKDLOWHMBJEXPF-FJXQXJEOSA-N |
異性体SMILES |
C1C[C@H](CNC1)CCC(=O)O.Cl |
正規SMILES |
C1CC(CNC1)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)
![4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)
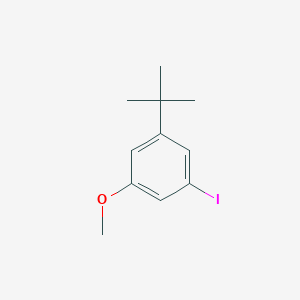
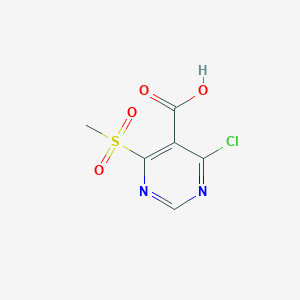

![4-Methylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B15233061.png)
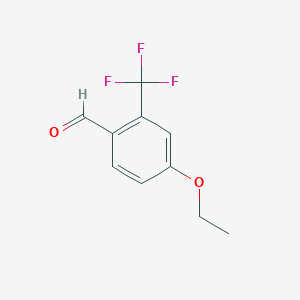

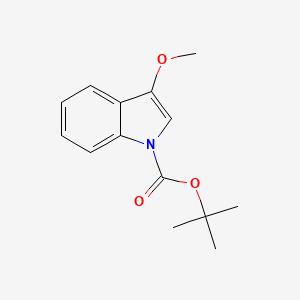
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B15233097.png)
![6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B15233109.png)
